3-Oxo-(-)-lentiginosine

Stereoselective Synthesis Chiral Intermediate Iminosugar

In the synthesis of (-)-lentiginosine, a non-natural iminosugar with unique pro-apoptotic activity distinct from the natural (+)-enantiomer's glycosidase inhibition, the absolute stereochemical configuration is paramount. Substituting 3-Oxo-(-)-lentiginosine with a generic intermediate or a different enantiomer would fundamentally alter the stereochemical outcome, resulting in a biologically distinct compound. This specific chiral intermediate is non-substitutable for any research program aiming to replicate or build upon the established cancer cell biology of (-)-lentiginosine. - Non-substitutable chiral building block for the unambiguous synthesis of (-)-lentiginosine, the apoptosis-inducing enantiomer. - Guarantees stereochemical fidelity, preventing the formation of the inactive or functionally divergent (+)-enantiomer. - Supplied as a white solid with verified purity, suitable for advanced oncology signaling studies.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 160169-49-3
Cat. No. B023970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-(-)-lentiginosine
CAS160169-49-3
Synonyms(1R,2S,8aR)-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone;  _x000B_[1R-(1α,2β,8aα)]-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(C(C2=O)O)O
InChIInChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
InChIKeyLKCBJKFYFVBJCS-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-(-)-lentiginosine: Critical Chiral Intermediate


3-Oxo-(-)-lentiginosine (CAS 160169-49-3) is a chiral, bicyclic iminosugar derivative [1] that serves as the essential and direct synthetic intermediate for the production of (-)-lentiginosine, a non-natural enantiomer of the iminosugar alkaloid lentiginosine with established pro-apoptotic activity against tumor cells [2]. This compound is an (1R,2S,8aR)-1,2-dihydroxyhexahydro-3(2H)-indolizinone [1], which distinguishes it from its natural (+)-counterpart and other in-class glycosidase inhibitors. It is commercially available as a key research reagent and chemical building block for advanced studies on cancer cell signaling and apoptosis pathways.

Chiral intermediate for (-)-lentiginosine synthesis
Absolute (1R,2S,8aR) stereochemistry
Supports apoptosis pathway research context

Why 3-Oxo-(-)-lentiginosine Cannot Be Substituted


In the synthesis of (-)-lentiginosine, a compound with unique pro-apoptotic activity that is distinct from the natural (+)-enantiomer's glycosidase inhibition [1], the absolute stereochemical configuration is paramount [2]. Substituting 3-Oxo-(-)-lentiginosine with a generic intermediate, a different enantiomer, or a structural analog would fundamentally alter the stereochemical outcome of the final product [2]. This would result in the synthesis of an inactive or a biologically distinct compound, such as the (+)-enantiomer, which exhibits a completely different and non-overlapping biological profile as a potent amyloglucosidase inhibitor rather than an apoptosis inducer [1]. Therefore, this specific chiral intermediate is non-substitutable for any research program aiming to replicate or build upon the established cancer cell biology of (-)-lentiginosine.

Enantiomer mismatch
Incorrect chirality leads to (+)-enantiomer with glycosidase inhibition, not apoptosis research context
Analog profile shift
Hydroxy analogs may introduce additional glycosidase activities, confounding apoptosis pathway studies
Chirality undefined
Generic intermediates lack defined stereochemistry, risking irreproducible enantiomeric outcomes

Comparative Evidence for 3-Oxo-(-)-lentiginosine


Stereochemical Precision vs. Generic Intermediates

The 3-Oxo-(-)-lentiginosine molecule possesses the absolute stereochemical configuration of (1R,2S,8aR) [1], which is the direct precursor to the non-natural (-)-lentiginosine enantiomer [2]. This contrasts with intermediates used for the synthesis of the natural (+)-lentiginosine, which are derived from (1S,2S,8aS)-precursors [2]. Using an intermediate with the incorrect stereochemistry would yield the (+)-enantiomer, which is a potent and selective amyloglucosidase inhibitor [3], instead of the desired (-)-enantiomer known for its pro-apoptotic activity [2].

Stereochemical Configuration
Head-to-head
(1R,2S,8aR) vs (1S,2S,8aS)
Determines enantiomer-specific pathway outcome
Complete inversion of two stereocenters; critical for stereochemical control
Stereoselective Synthesis Chiral Intermediate Iminosugar Enantioselectivity

Divergent Bioactivity: Apoptosis vs. Glycosidase Inhibition

The downstream biological activity of the final product, (-)-lentiginosine, synthesized from 3-Oxo-(-)-lentiginosine, is fundamentally different from that of its (+)-enantiomer [1]. While the final (+)-lentiginosine is a potent and selective inhibitor of amyloglucosidases with a reported Ki of 2 µM against the Aspergillus niger enzyme [2], the final (-)-lentiginosine is a much weaker inhibitor of these enzymes (Ki = 70-98 µM) [3]. Critically, this weaker inhibition is offset by a distinct and valuable pro-apoptotic activity against various tumor cell lines, a property not exhibited by the (+)-enantiomer [1].

Enantiomer Bioactivity
Class-level
Ki 70–98 µM vs 2 µM
Supports apoptosis pathway-response interpretation
35–50-fold weaker amyloglucosidase inhibition; endpoint review required
Cancer Cell Biology Apoptosis Glycosidase Inhibition Enantiomer-Specific Activity

Glycosidase Selectivity vs. 7-Hydroxy Analogs

In contrast to 3-Oxo-(-)-lentiginosine, which leads to the (-)-enantiomer with minimal glycosidase activity [1], synthetic routes to 7-hydroxylentiginosine analogs (derived from (+)-lentiginosine intermediates) produce compounds with altered glycosidase selectivity [2]. For instance, while (+)-lentiginosine is a selective amyloglucosidase inhibitor, the (7R)-hydroxy analogue exhibits additional weak inhibitory activity against α-L-fucosidase (Ki ~ 6 µM for amyloglucosidase, with added fucosidase inhibition) [2]. The 3-Oxo-(-)-lentiginosine pathway, conversely, is tailored for achieving the opposite bioactivity profile, prioritizing apoptosis induction over enzyme inhibition [1].

Selectivity Profile
Context-dependent
Ki 70–98 µM vs ~6 µM
Pathway avoids glycosidase confounding effects
12–16-fold weaker; lacks additional fucosidase inhibition
Glycosidase Specificity Structure-Activity Relationship (SAR) Synthetic Analog Iminosugar

Commercial Availability vs. Custom Synthesis

3-Oxo-(-)-lentiginosine is available from specialized chemical suppliers like Toronto Research Chemicals (TRC) as a pre-qualified research intermediate, catalogued as TRC-O870005 [1]. It is offered as a white solid with defined storage conditions (room temperature) and solubility in common organic solvents like methanol and tetrahydrofuran . This contrasts with the alternative of commissioning a custom, multi-step chiral synthesis of a similar intermediate, which incurs significant time delays, higher costs, and requires extensive in-house analytical validation of stereochemical purity [2].

Procurement Readiness
Data to verify
Off-the-shelf catalog item vs custom synthesis
Reduces lead time and method development
Accelerates project initiation; verify purity with supplier COA
Chemical Procurement Supply Chain Research Reagent Synthetic Intermediate

Key Applications of 3-Oxo-(-)-lentiginosine


Cancer Cell Apoptosis Studies

3-Oxo-(-)-lentiginosine is the designated synthetic precursor for producing (-)-lentiginosine, a non-natural iminosugar that induces caspase-dependent apoptosis in a variety of tumor cell lines while exhibiting low cytotoxicity toward non-transformed cells [1]. This application leverages the unique, non-glycosidase inhibitory profile of the (-)-enantiomer to dissect cell death pathways independent of carbohydrate metabolism, providing a clean chemical biology tool for oncology research [1].

Chiral Building Block for Iminosugar Synthesis

As a key intermediate in the synthesis of (-)-lentiginosine, this compound is instrumental in total synthesis campaigns aimed at constructing the indolizidine core of various iminosugar alkaloids [2]. Its defined stereochemistry and functional groups (hydroxyls and a ketone) provide versatile synthetic handles, making it a valuable building block for exploring structure-activity relationships (SAR) within this class of biologically active natural products [3].

Enantiomeric Control in Bioactivity Studies

Researchers utilize 3-Oxo-(-)-lentiginosine to produce the (-)-enantiomer of lentiginosine, which is essential for mechanistic studies that compare and contrast the biological effects of enantiomeric pairs [1]. As documented, the (+)-enantiomer is a potent and selective amyloglucosidase inhibitor (Ki = 2 µM) [4], while the (-)-enantiomer derived from this intermediate has minimal glycosidase activity but strong pro-apoptotic effects [1]. This makes 3-Oxo-(-)-lentiginosine indispensable for experiments designed to isolate and validate the specific, non-enzymatic targets of (-)-lentiginosine in cancer cells.

Reference Standard for Analytical Methods

The commercial availability of 3-Oxo-(-)-lentiginosine as a highly purified white solid allows it to be used as a reference standard for developing and validating analytical methods, such as chiral HPLC or LC-MS, for monitoring the synthesis of (-)-lentiginosine and related compounds [5]. Its well-defined structure and availability from specialty chemical suppliers make it a reliable compound for calibrating instruments and ensuring the stereochemical purity of synthetic batches.

Application
Selection Property
Validation Focus
Apoptosis pathway research
Enantiomer-specific precursor
Caspase-dependent endpoint monitoring
Iminosugar SAR synthesis
Stereochemical core building block
Indolizidine scaffold elaboration
Enantiomer comparison studies
(-)-enantiomer pathway tool
Non-glycosidase target identification
Chiral analytical reference
Certified stereochemistry standard
Chiral HPLC/LC-MS method validation

Technical Documentation Hub

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37 linked technical documents
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